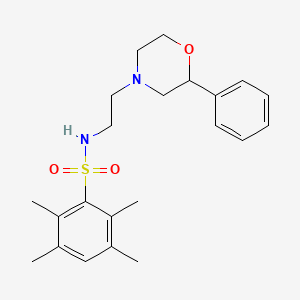
2,3,5,6-tetramethyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,3,5,6-tetramethyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide, also known as TMB-8, is a chemical compound that has been used in scientific research for several years. This compound has been found to have various biochemical and physiological effects, making it an important tool for researchers studying cellular signaling pathways and other related topics.
Scientific Research Applications
Oxidative Cross-Coupling Reactions
M. Miura et al. (1998) demonstrated that N-(2‘-Phenylphenyl)benzenesulfonamides react with acrylate esters through C−H bond cleavage at their 2‘-position in the presence of a Pd(OAc)2 and Cu(OAc)2 catalyst system and a base under air. This process produces 5,6-dihydro-5-(benzenesulfonyl)phenanthridine-6-acetate derivatives in high yields, showcasing the compound's utility in complex organic synthesis and potential applications in materials science and pharmaceutical manufacturing (Miura et al., 1998).
Antimicrobial Activity
Nikulsinh Sarvaiya et al. (2019) synthesized compounds involving benzenesulfonamide that exhibited antimicrobial activity against various bacteria and fungi. Their research highlights the compound's potential in developing new antimicrobial agents, possibly offering a pathway for treating resistant microbial strains (Sarvaiya et al., 2019).
Carbonic Anhydrase Inhibition
A. Nocentini et al. (2016) and Nicolino Pala et al. (2014) explored benzenesulfonamides incorporating flexible triazole moieties and novel benzene- and tetrafluorobenzenesulfonamide, respectively. These compounds were found to be potent inhibitors of human carbonic anhydrase isozymes, crucial for various physiological functions. Their findings suggest applications in treating conditions like glaucoma, edema, and certain neurological disorders through the inhibition of carbonic anhydrases (Nocentini et al., 2016); (Pala et al., 2014).
Polymerization Catalysts
K. Skupov et al. (2007) discussed the use of benzenesulfonamide derivatives in the formation of palladium-based polymerization catalysts. These catalysts were effective in homopolymerizing ethylene and copolymerizing it with acrylates or norbornenes, pointing to the compound's significant role in polymer science and engineering (Skupov et al., 2007).
Synthesis and Characterization of Complexes
Serkan Dayan et al. (2013) synthesized N-[2-(benzylamino)phenyl]benzenesulfonamide derivatives and their Ru(II) arene complexes, which exhibited good catalytic activity for the transfer hydrogenation of ketones. This work underscores the potential of such compounds in catalysis and synthetic chemistry (Dayan et al., 2013).
properties
IUPAC Name |
2,3,5,6-tetramethyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S/c1-16-14-17(2)19(4)22(18(16)3)28(25,26)23-10-11-24-12-13-27-21(15-24)20-8-6-5-7-9-20/h5-9,14,21,23H,10-13,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVKXKZDVDOYOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-tetramethyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

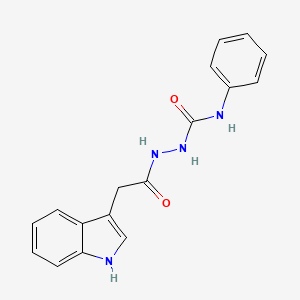
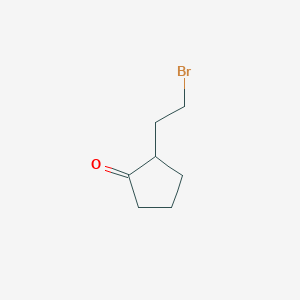
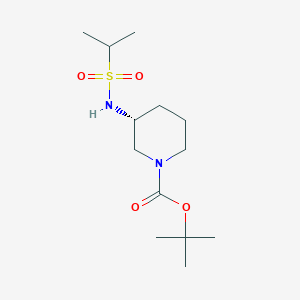
![N-cyclopentyl-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2877811.png)

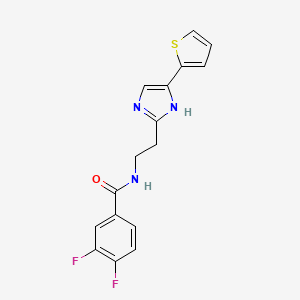
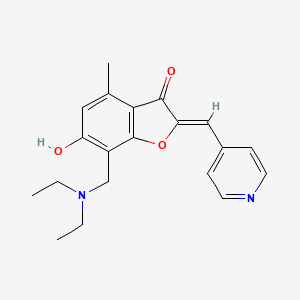
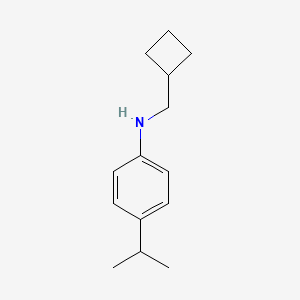
![(Z)-2-(3-bromobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2877822.png)
![2-[[4-(3-chloro-2-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2877823.png)
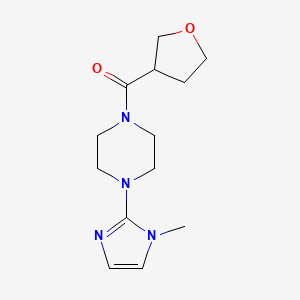
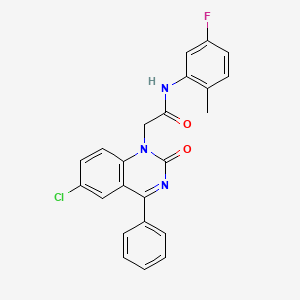
![7,7-Difluorotricyclo[2.2.1.02,6]heptane-1-carbaldehyde](/img/structure/B2877829.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2877830.png)